N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide
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Description
N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H18FNOS and its molecular weight is 303.4. The purity is usually 95%.
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Scientific Research Applications
Cyclopropane Derivatives in Research
Cyclopropane derivatives are notable for their presence in a variety of biologically active compounds and have been explored for their pharmacological properties. The cyclopropane ring imparts conformational rigidity to molecules, potentially enhancing their metabolic stability and therapeutic scope. One review highlighted the utility of cyclopropane-containing analogs in modifying the pharmacological activity of active compounds, indicating their broad applicability in drug development and medicinal chemistry (Novakov et al., 2018). Furthermore, cyclopropanation reactions, including [2+1]-type cycloadditions, are valuable synthetic strategies for constructing cyclopropane rings, underscoring their significance in synthetic organic chemistry (Kamimura, 2014).
Fluoroquinolones and Their Immunomodulatory Effects
Fluoroquinolones, another class of compounds with fluorophenyl moieties, are primarily known for their antibacterial properties but also exhibit immunomodulatory effects. These effects include modulation of cytokine synthesis and potential benefits in latent or chronic infections. The presence of a cyclopropyl moiety at the N1 position of the quinolone core structure is particularly associated with these immunomodulatory activities, indicating the impact of specific structural features on the biological activity of fluoroquinolones (Dalhoff, 2005).
Properties
IUPAC Name |
N-cyclopropyl-3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBBYAFWHPQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.